

An In-depth Technical Guide on 2-Methylvaleric Acid: Structure and Stereoisomers

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Compound of Interest

Compound Name: 2-Methylvaleric acid

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Abstract

2-Methylvaleric acid, systematically known as 2-methylpentanoic acid, is a branched-chain fatty acid with significant implications in various scientific fields, including flavor and fragrance chemistry, and as a potential biomarker in metabolic diseases. The presence of a chiral center at the second carbon atom gives rise to two distinct stereoisomers, (R)- and (S)-**2-methylvaleric acid**, each with unique optical properties and potentially different biological activities. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of **2-methylvaleric acid** and its enantiomers. It also details an experimental protocol for the chiral resolution of this compound and explores its biological relevance.

Structure and Physicochemical Properties

2-Methylvaleric acid is a carboxylic acid with the chemical formula $C_6H_{12}O_2$.^{[1][2][3]} Its structure consists of a pentanoic acid backbone with a methyl group substituted at the α -carbon (carbon-2).^{[1][3]} This substitution creates a chiral center, leading to the existence of two enantiomers.^{[1][2]} The racemic mixture is a colorless to pale yellow liquid with a pungent, cheesy, or sour odor.^[4]

A summary of the key physicochemical properties of racemic **2-methylvaleric acid** and its individual stereoisomers is presented in Table 1. The (R)-enantiomer is levorotatory, denoted by

a negative sign (-) in its optical rotation, while the (S)-enantiomer is dextrorotatory (+).

Table 1: Physicochemical Properties of **2-Methylvaleric Acid** and its Stereoisomers

Property	Racemic 2-Methylvaleric Acid	(R)-(-)-2-Methylvaleric Acid	(S)-(+)-2-Methylvaleric Acid
Synonyms	(±)-2-Methylpentanoic acid	(2R)-2-Methylpentanoic acid	(2S)-2-Methylpentanoic acid
CAS Number	97-61-0[3]	49642-47-9[1]	1187-82-2[2]
Molecular Formula	C6H12O2[1][2][3]	C6H12O2[1]	C6H12O2[2]
Molecular Weight	116.16 g/mol [1][2]	116.16 g/mol [1]	116.16 g/mol [2]
Boiling Point	196-197 °C	Not available	Not available
Density	0.931 g/mL at 25 °C	Not available	Not available
Specific Rotation ([α] _D)	0°	Negative	Positive
SMILES	CCCC(C)C(=O)O[2]	CCC--INVALID-LINK--C(=O)O[1]	CCC--INVALID-LINK--C(=O)O[2]

Stereoisomers of 2-Methylvaleric Acid

The presence of a stereocenter at the C2 position results in two non-superimposable mirror images of **2-methylvaleric acid**: the (R) and (S) enantiomers. These enantiomers have identical physical properties except for their interaction with plane-polarized light.

Figure 1: The (R) and (S) enantiomers of **2-methylvaleric acid** are non-superimposable mirror images.

Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation

The separation of the racemic mixture of **2-methylvaleric acid** into its individual enantiomers can be achieved through chiral resolution. A common and effective method is the formation of

diastereomeric salts using a chiral resolving agent, such as (R)-(+)-1-phenylethylamine. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

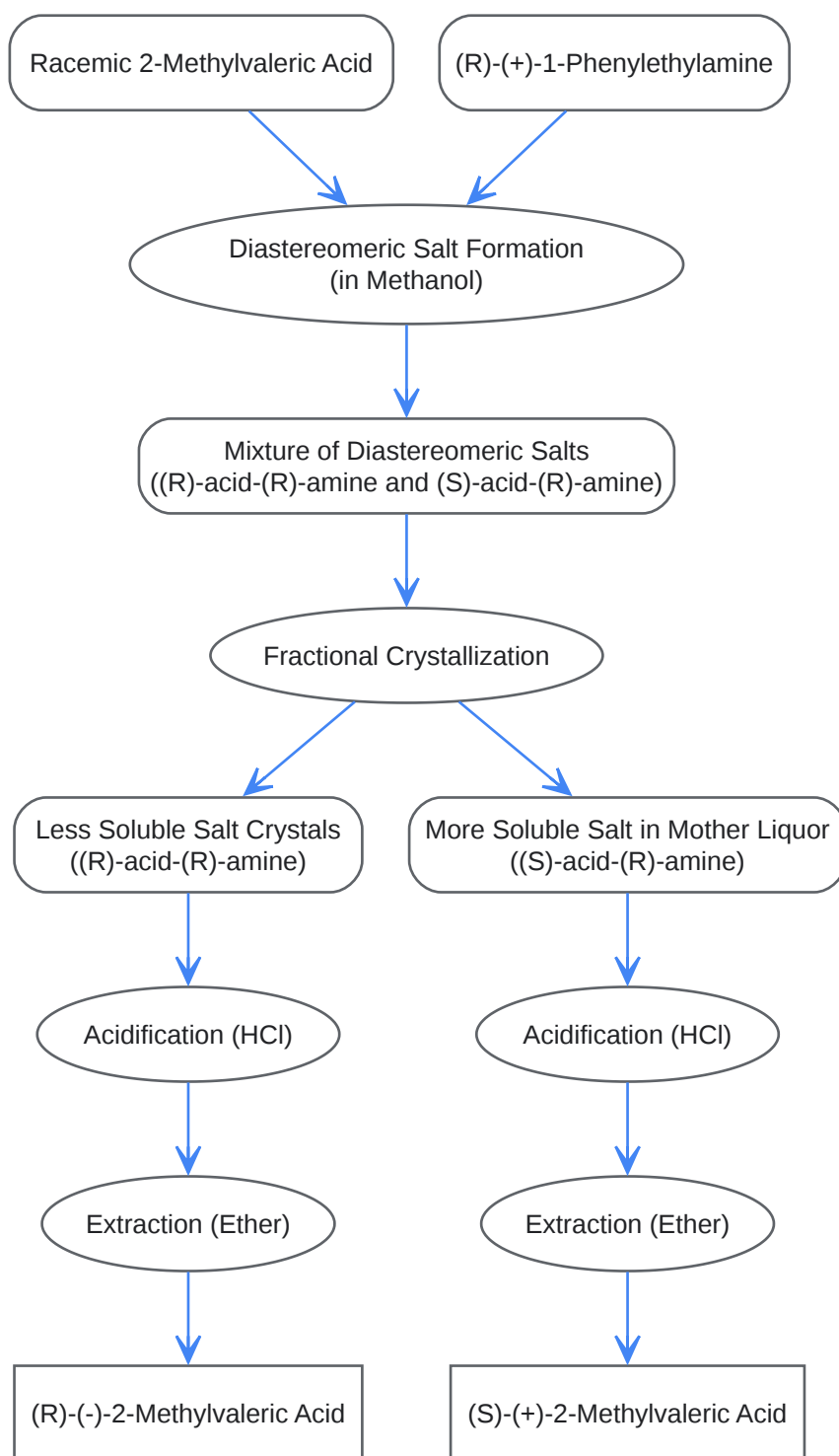
Materials:

- Racemic **2-methylvaleric acid**
- (R)-(+)-1-phenylethylamine
- Methanol
- Diethyl ether
- 1 M Hydrochloric acid
- Anhydrous magnesium sulfate
- Filter paper and funnel
- Crystallization dish
- Rotary evaporator

Procedure:

- **Salt Formation:** Dissolve racemic **2-methylvaleric acid** in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in methanol. Slowly add the amine solution to the acid solution with constant stirring.
- **Fractional Crystallization:** Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. The less soluble diastereomeric salt, in this case, the salt of (R)-**2-methylvaleric acid** with (R)-1-phenylethylamine, will precipitate out of the solution.
- **Isolation of the Less Soluble Diastereomer:** Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether to remove any adhering mother liquor.

- Liberation of the Enantiomer: Suspend the collected crystals in water and add 1 M hydrochloric acid until the solution is acidic (pH ~2). This will protonate the carboxylic acid and form the hydrochloride salt of the amine.
- Extraction: Extract the liberated (R)-**2-methylvaleric acid** with diethyl ether.
- Drying and Evaporation: Dry the ether extract over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (R)-(-)-**2-methylvaleric acid**.
- Isolation of the More Soluble Diastereomer: The mother liquor from the initial crystallization contains the more soluble diastereomeric salt (the salt of (S)-**2-methylvaleric acid** with (R)-1-phenylethylamine). This can be worked up in a similar manner (acidification and extraction) to obtain the (S)-(+)-**2-methylvaleric acid**, although it may be less enantiomerically pure and require further purification.



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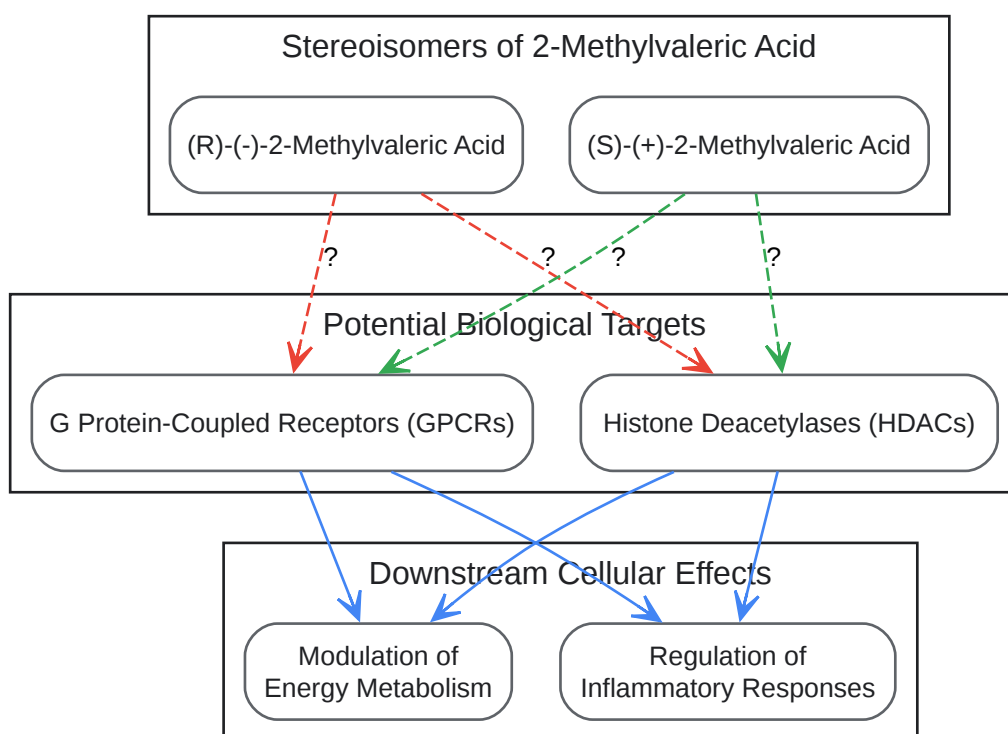
Figure 2: Experimental workflow for the chiral resolution of **2-methylvaleric acid**.

Biological Significance and Stereospecificity

2-Methylvaleric acid is recognized as a short-chain fatty acid (SCFA) that can be produced by the metabolism of branched-chain amino acids by gut microbiota.[5] SCFAs, in general, are known to play a crucial role in host energy metabolism and inflammatory responses, often through interactions with G protein-coupled receptors (GPCRs) or by inhibiting histone deacetylases (HDACs).[5] Decreased levels of **2-methylvaleric acid** in the feces have been associated with metabolic diseases such as type 2 diabetes in mouse models.[5]

While much of the current research focuses on the racemic mixture, it is well-established in pharmacology that enantiomers of a chiral compound can exhibit significantly different biological activities. This stereoselectivity arises from the specific three-dimensional interactions with chiral biological macromolecules such as enzymes and receptors.[6][7] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Although specific studies detailing the differential biological activities of (R)- and (S)-**2-methylvaleric acid** are not extensively available, the general principles of stereospecificity in drug metabolism and action suggest that the two enantiomers could have distinct effects on GPCRs or HDACs. Further research is warranted to elucidate the specific roles of each enantiomer in metabolic signaling pathways.



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Figure 3: Postulated differential signaling pathways of **2-methylvaleric acid** enantiomers.

Conclusion

2-Methylvaleric acid is a chiral carboxylic acid with two enantiomers, (R)- and (S)-, which possess distinct optical properties. The growing interest in the role of short-chain fatty acids in health and disease underscores the importance of studying the individual stereoisomers of such compounds. The experimental protocol for chiral resolution provided herein offers a practical approach for isolating these enantiomers for further investigation. Future research should focus on elucidating the specific biological activities of (R)- and (S)-**2-methylvaleric acid** to fully understand their potential roles in metabolic regulation and as therapeutic agents or biomarkers.

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